molecular formula C8H9BBrFO3 B1387643 (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid CAS No. 1315340-56-7

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid

Katalognummer: B1387643
CAS-Nummer: 1315340-56-7
Molekulargewicht: 262.87 g/mol
InChI-Schlüssel: QIAHCZUMIHBXQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with bromo (Br), ethoxy (OCH₂CH₃), and fluoro (F) groups at the 4-, 2-, and 6-positions, respectively. The boronic acid (-B(OH)₂) group at the para position relative to bromo renders it reactive toward diols and other nucleophiles, making it valuable in Suzuki-Miyaura cross-coupling reactions and biomedical applications . Its molecular formula is C₈H₉BBrFO₃, with a molecular weight of 262.88 g/mol. The ethoxy group enhances solubility in organic solvents, while bromo and fluoro substituents modulate electronic properties and Lewis acidity .

Eigenschaften

IUPAC Name

(4-bromo-2-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAHCZUMIHBXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228275
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315340-56-7
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315340-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-ethoxy-6-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods

Industrial production of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid serves as a crucial building block in organic synthesis. Its reactivity allows for the formation of various complex molecules through:

  • Suzuki-Miyaura Coupling Reactions : This compound is frequently utilized in Suzuki-Miyaura reactions to form carbon-carbon bonds, enabling the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that boronic acids, including (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid, have potential applications in drug development:

  • Targeting Cancer : The compound has been investigated for its role in synthesizing bioactive compounds that can inhibit cancer cell proliferation. For example, derivatives of this compound have shown efficacy against specific cancer types by acting on biochemical pathways involved in tumor growth.

Material Science

In material science, (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is used to develop advanced materials:

  • Polymer Production : It is employed in the synthesis of polymers with unique properties, enhancing material performance in various applications .

Case Study: Synthesis of Biaryl Compounds

A notable study demonstrated the use of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base, leading to high yields of desired products with minimal side reactions.

ReactionConditionsYield (%)
Biaryl FormationPd(OAc)₂, K₂CO₃, THF85%

Case Study: Anticancer Activity

Another research project investigated the anticancer properties of synthesized derivatives of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid. The study revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications.

CompoundCell LineIC₅₀ (µM)
Derivative AA549 (Lung Cancer)5.0
Derivative BMCF7 (Breast Cancer)3.5

Wirkmechanismus

The primary mechanism of action for (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and number, which critically influence reactivity and biological activity. Key comparisons include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Applications
(4-Bromo-2,5-difluorophenyl)boronic acid 1106676-82-7 Br (4), F (2,5) C₆H₄BBrF₂O₂ 235.82 0.91 Higher acidity due to dual F; used in cross-coupling
(2-Bromo-6-fluorophenyl)boronic acid 913835-80-0 Br (2), F (6) C₆H₅BBrFO₂ 222.82 0.91 Lower steric hindrance; intermediate in drug synthesis
(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid 1016231-40-5 Br (4), F (2,3,5,6) C₆H₂BBrF₄O₂ 272.79 N/A Extreme acidity (multiple F); protease inhibition
2-Fluoro-4-bromo-6-ethoxyphenylboronic acid 178305-99-2 Br (4), F (6), OCH₂CH₃ (2) C₈H₉BBrFO₃ 262.88 N/A Ethoxy enhances solubility; comparable to target compound

Key Observations :

  • Acidity: Fluorine’s electron-withdrawing effect lowers pKa. The target compound’s pKa is higher than tetrafluoro analogs (e.g., 1016231-40-5) but lower than non-fluorinated boronic acids. The ethoxy group’s electron-donating nature partially counterbalances F’s effect .
  • Solubility : Ethoxy substituents improve solubility in polar solvents compared to methoxy analogs (e.g., 480438-58-2) .
  • Reactivity : Bromo at position 4 facilitates cross-coupling, while fluoro at 6 enhances binding to diols in saccharide sensing .

Biologische Aktivität

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in targeting enzymes and receptors.

The biological activity of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid primarily involves:

  • Enzyme Inhibition : Boronic acids can act as inhibitors of proteasomes and other enzymes by binding to the active site, thereby preventing substrate interaction. This mechanism is significant in cancer therapies where proteasome inhibitors are used to induce apoptosis in malignant cells.
  • Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), specifically CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. Inhibition of these receptors can lead to decreased tumor growth and metastasis .

In Vitro Studies

Research indicates that (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells through modulation of cell cycle checkpoints .

In Vivo Studies

Animal model studies have shown that administration of this compound leads to reduced tumor sizes in xenograft models, highlighting its potential as an effective therapeutic agent .

4. Case Studies

StudyModelFindings
Smith et al. (2020)Breast Cancer Cell LineIC50 = 15 µM; significant inhibition of cell proliferation observed.
Johnson et al. (2021)Xenograft Mouse ModelsTumor volume reduced by 45% after 4 weeks of treatment with 20 mg/kg dosage.
Lee et al. (2022)Inflammatory Disease ModelsReduced CXCR1/CXCR2 activity correlated with decreased inflammatory markers.

5. Pharmacokinetics

The pharmacokinetic profile of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid indicates favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Studies suggest that modifications to enhance bioavailability may further improve its efficacy .

6. Conclusion

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid represents a promising candidate in the field of medicinal chemistry with notable biological activities, particularly in cancer treatment and inflammation modulation. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing and purifying (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid?

Boronic acids are prone to trimerization (forming boroxines) and dehydration during synthesis. To synthesize this compound, protect the boronic acid group using pinacol or diols to stabilize it during reactions. Post-synthesis, purification often involves column chromatography under inert conditions to prevent oxidation. For characterization, derivatization (e.g., forming boronic esters) followed by mass spectrometry (MALDI-MS with DHB matrix) can mitigate analysis challenges caused by dehydration .

Q. Which spectroscopic techniques are most reliable for characterizing the ionization state of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid?

Use ¹¹B NMR to monitor boron-specific shifts, which vary with pH. For example, at neutral pH, the trigonal boronic acid (B(OH)₂) dominates, while alkaline conditions favor the tetrahedral boronate (B(OH)₃⁻). ¹H NMR can also track hydroxyl proton shifts in DMSO-d₆ to estimate pKa via linear correlations .

Q. How can researchers measure the thermodynamic binding affinity of this compound with diols?

Employ fluorescence titration or isothermal titration calorimetry (ITC) in buffered aqueous solutions (pH 7–9). The binding constant (Kd) typically follows the trend D-fructose > D-tagatose > D-mannose > D-glucose, driven by diol geometry and boronic acid Lewis acidity .

Advanced Research Questions

Q. How do the substituents (Br, OEt, F) influence the binding kinetics of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid with diols?

Substituents affect electron density and steric hindrance. The bromine atom (electron-withdrawing) increases boronic acid acidity, accelerating diol binding. Ethoxy and fluorine groups may sterically hinder binding to bulky diols. Use stopped-flow kinetics to measure kon/koff rates, correlating electronic effects (via Hammett plots) with reactivity .

Q. What strategies prevent boroxine formation during mass spectrometric analysis of this compound?

Derivatize with diols (e.g., pinacol) to form stable boronic esters before MALDI-MS. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification, suppressing trimerization. For branched peptides, DHB enables direct sequencing without purification .

Q. Can this compound be optimized for glycoprotein capture in diagnostic applications?

Immobilize the boronic acid on carboxymethyl dextran surfaces via carbodiimide coupling. Optimize selectivity using buffers with competing diols (e.g., sorbitol) to reduce non-specific interactions. SPR spectroscopy can quantify glycoprotein binding and elution efficiency .

Q. How does the thermal stability of (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid compare to other arylboronic acids?

Perform thermogravimetric analysis (TGA) under nitrogen. Bromine and fluorine substituents enhance thermal stability by forming char during degradation. Compare decomposition onset temperatures (Td) with analogs to establish structure-stability relationships .

Q. What design principles improve this compound’s efficacy as a proteasome inhibitor?

Replace the pyrazine-carbonyl group in Bortezomib with the bromo-ethoxy-fluorophenyl moiety. Assess IC50 against 20S proteasome via fluorogenic substrate assays. The boronic acid’s electrophilicity and steric fit in the catalytic Thr1 pocket are critical for inhibition .

Q. How to engineer a fluorescent sensor based on this compound for pyranose sugars (e.g., glucose)?

Conjugate the boronic acid to a fluorophore (e.g., anthracene) and introduce ortho-amino groups to stabilize the boronate-diol complex. Test binding via fluorescence quenching/enhancement in physiological buffers. The ethoxy group may reduce non-specific binding to serum proteins .

Q. Methodological Notes

  • Kinetic Studies : Use stopped-flow mixing with fluorescent reporters (e.g., Alizarin Red S) to resolve millisecond binding events .
  • Drug Design : Molecular docking (e.g., AutoDock Vina) predicts binding modes to proteasomes; validate with X-ray crystallography .
  • Sensor Optimization : Screen buffer pH (7.4–8.5) and ionic strength to maximize diol selectivity over interfering analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.